molecular formula C24H27NO5 B1443723 (2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 443899-48-7

(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No. B1443723
CAS RN: 443899-48-7
M. Wt: 409.5 g/mol
InChI Key: DTOQXZRPBAMOGM-RTWAWAEBSA-N
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Description

“(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is a chemical compound . It is also known as "tert-butyl (2S,3R)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate" .


Molecular Structure Analysis

The molecular formula of the compound is C24H27NO5 . The InChI code is 1S/C24H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3, (H,24,27)/t14-,20+/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 578.6±50.0 °C and a predicted density of 1.28±0.1 g/cm3 . The predicted pKa is 3.58±0.40 .

Scientific Research Applications

Peptide Synthesis

This compound is commonly used in the synthesis of peptides. The 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group is a protective group for amino acids in the process of peptide synthesis . It is particularly useful because it can be removed under mild base conditions, which is essential for the synthesis of peptides that are sensitive to acidic environments.

Organic Synthesis

In organic chemistry, the tert-butoxy group is often used as a protecting group for alcohols and carboxylic acids. It is stable under a variety of reaction conditions and can be removed when desired using acidic or sometimes basic conditions . This makes it a versatile tool in the multi-step synthesis of complex organic molecules.

Medicinal Chemistry

The Fmoc group is also significant in medicinal chemistry, where it is used in the synthesis of drug molecules. It allows for the selective formation and removal of protective groups, which is crucial in the development of pharmaceuticals with multiple functional groups that need to be protected during synthesis steps .

Material Science

In material science, this compound can be used to modify the surface properties of materials. For example, it can be used to introduce organic functional groups onto the surface of polymers or nanoparticles, which can alter their solubility, reactivity, or interaction with other molecules .

Bioconjugation

The compound is useful in bioconjugation techniques, where it is used to attach small molecules or peptides to larger biomolecules or surfaces. The Fmoc group can protect the amino group during the conjugation process and then be removed to reveal the active amine for further reactions .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used as standards or reagents in chromatography and mass spectrometry. They help in the identification and quantification of amino acids and peptides in complex mixtures .

properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOQXZRPBAMOGM-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
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(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
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(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

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